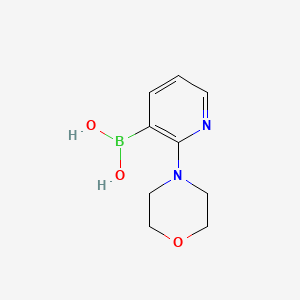

2-Morpholinopyridine-3-boronic acid

Vue d'ensemble

Description

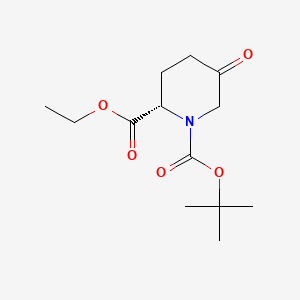

2-Morpholinopyridine-3-boronic acid is a chemical compound with the empirical formula C9H13BN2O3 .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including 2-Morpholinopyridine-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular weight of 2-Morpholinopyridine-3-boronic acid is 208.02 g/mol .Chemical Reactions Analysis

2-Morpholinopyridine-3-boronic acid, like other boronic acids, can participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

2-Morpholinopyridine-3-boronic acid is a solid with a melting point of 90-94 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reactions

2-Morpholinopyridine-3-boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds through the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The mild reaction conditions and functional group tolerance make this method widely applicable in organic synthesis. Researchers use this coupling to create complex molecules, such as pharmaceutical intermediates and natural products .

Boronic Acid-Based Sensors

Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions), leading to their utility in various sensing applications. These applications can be either homogeneous assays or heterogeneous detection systems. Researchers have explored boronic acid derivatives for glucose sensing, environmental monitoring, and detection of other analytes. The reversible binding of boronic acids to diols allows for dynamic sensing and signal transduction .

Medicinal Chemistry and Drug Discovery

The boronic acid moiety in 2-Morpholinopyridine-3-boronic acid can serve as a pharmacophore in drug design. Medicinal chemists incorporate boronic acids into molecules to modulate enzyme activity, inhibit proteasomes, or target specific receptors. These compounds have potential applications in cancer therapy, anti-inflammatory drugs, and antiviral agents. Researchers continue to explore boronic acids as promising leads for novel drug candidates .

Materials Science and Polymer Chemistry

Boronic acids participate in dynamic covalent chemistry, where reversible bond formation and cleavage occur. Researchers have used boronic acid-containing polymers to create “self-healing” materials. These materials can repair themselves when damaged by re-establishing covalent bonds. Additionally, boronic acid-functionalized polymers find applications in drug delivery systems, sensors, and responsive materials .

Catalysis and Ligand Design

Boronic acids can act as ligands in transition metal catalysis. Researchers have explored their use in palladium-catalyzed reactions, including cross-coupling reactions, C–H activation, and asymmetric transformations. The boronic acid group provides a versatile binding site for coordination to metal centers, influencing reaction selectivity and efficiency .

Supramolecular Chemistry and Host–Guest Interactions

Boronic acids form reversible complexes with diols, a property exploited in supramolecular chemistry. Researchers design boronic acid-based receptors for molecular recognition and host–guest interactions. These systems find applications in selective binding, molecular switches, and drug delivery. The dynamic nature of boronic acid–diol interactions allows for responsive behavior in supramolecular assemblies .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Orientations Futures

While specific future directions for 2-Morpholinopyridine-3-boronic acid are not mentioned in the sources retrieved, borinic acids, a class of compounds to which 2-Morpholinopyridine-3-boronic acid belongs, have been used in cross-coupling reactions and as bioactive compounds. They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Mécanisme D'action

Target of Action

The primary target of 2-Morpholinopyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Morpholinopyridine-3-boronic acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 2-Morpholinopyridine-3-boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Result of Action

The result of the action of 2-Morpholinopyridine-3-boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of 2-Morpholinopyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be catalyzed by ethers . .

Propriétés

IUPAC Name |

(2-morpholin-4-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPLAALYQOCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674171 | |

| Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinopyridine-3-boronic acid | |

CAS RN |

1218790-86-3 | |

| Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1218790-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)